molecular formula C15H22O B7973362 1-(2,5-Dimethylphenyl)heptan-1-one

1-(2,5-Dimethylphenyl)heptan-1-one

Cat. No.: B7973362
M. Wt: 218.33 g/mol
InChI Key: WJGWUCWDNFBQEA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)heptan-1-one is an organic compound with the molecular formula C15H22O It is characterized by a heptanone backbone substituted with a 2,5-dimethylphenyl group

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Reactants: 2,5-dimethylbenzoyl chloride and heptane

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Dichloromethane (CH2Cl2)

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Solvents: Dichloromethane, ethanol

Major products formed from these reactions include alcohols, carboxylic acids, and various substituted aromatic compounds.

Scientific Research Applications

1-(2,5-Dimethylphenyl)heptan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studies may explore its biological activity and potential as a pharmacological agent.

    Medicine: Research may investigate its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylphenyl)heptan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)heptan-1-one can be compared with other similar compounds, such as:

  • 1-(2,4-Dimethylphenyl)heptan-1-one
  • 1-(3,5-Dimethylphenyl)heptan-1-one
  • 1-(2,5-Dimethylphenyl)hexan-1-one

These compounds share structural similarities but differ in the position of methyl groups or the length of the carbon chain. The unique positioning of the dimethyl groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-11-12(2)9-10-13(14)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGWUCWDNFBQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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